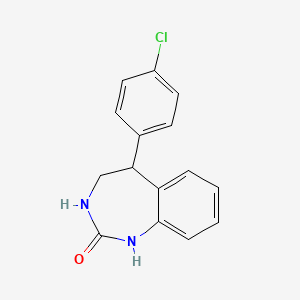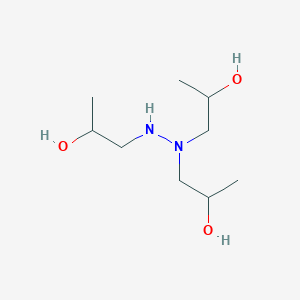
1,1',1''-Hydrazine-1,1,2-triyltripropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol: is a chemical compound with a unique structure that includes multiple hydrazine and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol can be achieved through several methods. One common approach involves the reaction of hydrazine with propanol derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol involves large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization. The use of automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is used as a building block in organic synthesis, particularly in the formation of complex hydrazine derivatives.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Industry: In the industrial sector, 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is used in the production of polymers, resins, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism by which 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine groups can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl groups can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Hydrazine: A simpler compound with similar reactivity but fewer functional groups.
1,1-Diphenylhydrazine: A compound with similar hydrazine functionality but different substituents.
1,2,4-Triazole: A heterocyclic compound with nitrogen atoms that shares some reactivity patterns.
Uniqueness: 1,1’,1’'-Hydrazine-1,1,2-triyltripropan-2-ol is unique due to its multiple hydrazine and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications
Propriétés
Numéro CAS |
92706-32-6 |
|---|---|
Formule moléculaire |
C9H22N2O3 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-[2,2-bis(2-hydroxypropyl)hydrazinyl]propan-2-ol |
InChI |
InChI=1S/C9H22N2O3/c1-7(12)4-10-11(5-8(2)13)6-9(3)14/h7-10,12-14H,4-6H2,1-3H3 |
Clé InChI |
ATJQVEIIJKPBRF-UHFFFAOYSA-N |
SMILES canonique |
CC(CNN(CC(C)O)CC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


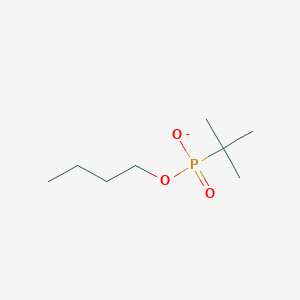
![1-[2-(6-Amino-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14362301.png)
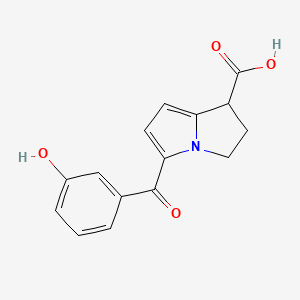

![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
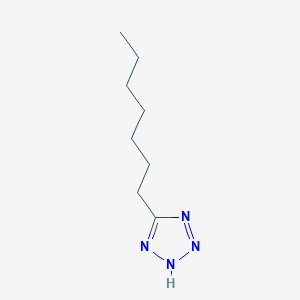
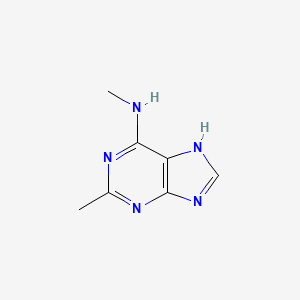
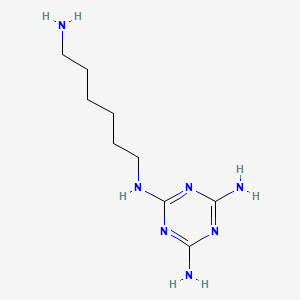

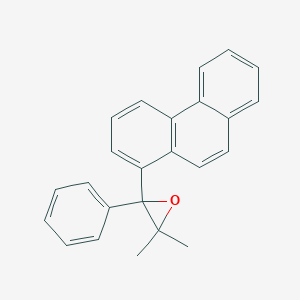


![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
